2-(1-methylcyclobutyl)acetic Acid 2-(1-methylcyclobutyl)acetic Acid
Brand Name: Vulcanchem
CAS No.: 146723-08-2
VCID: VC4933425
InChI: InChI=1S/C7H12O2/c1-7(3-2-4-7)5-6(8)9/h2-5H2,1H3,(H,8,9)
SMILES: CC1(CCC1)CC(=O)O
Molecular Formula: C7H12O2
Molecular Weight: 128.171

2-(1-methylcyclobutyl)acetic Acid

CAS No.: 146723-08-2

Cat. No.: VC4933425

Molecular Formula: C7H12O2

Molecular Weight: 128.171

* For research use only. Not for human or veterinary use.

2-(1-methylcyclobutyl)acetic Acid - 146723-08-2

Specification

CAS No. 146723-08-2
Molecular Formula C7H12O2
Molecular Weight 128.171
IUPAC Name 2-(1-methylcyclobutyl)acetic acid
Standard InChI InChI=1S/C7H12O2/c1-7(3-2-4-7)5-6(8)9/h2-5H2,1H3,(H,8,9)
Standard InChI Key APMQPNZCBUJAAT-UHFFFAOYSA-N
SMILES CC1(CCC1)CC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(1-Methylcyclobutyl)acetic acid consists of a cyclobutane ring substituted with a methyl group at the 1-position and an acetic acid group at the 2-position. The cyclobutane ring introduces significant ring strain, which influences the compound’s reactivity and conformational flexibility. The IUPAC name, 2-(1-methylcyclobutyl)acetic acid, reflects this substitution pattern. Key structural identifiers include:

PropertyValue
Molecular FormulaC7H12O2\text{C}_7\text{H}_{12}\text{O}_2
Molecular Weight128.171 g/mol
SMILESCC1(CCC1)CC(=O)O
InChIKeyAPMQPNZCBUJAAT-UHFFFAOYSA-N

The three-dimensional structure, confirmed via computational modeling and spectroscopic techniques, reveals a puckered cyclobutane ring that enhances steric interactions with biological targets.

Physicochemical Characteristics

While solubility data remain unreported, the compound’s carboxylic acid group suggests moderate polarity, enabling participation in hydrogen bonding and ionic interactions. The methyl group contributes to hydrophobic character, potentially enhancing membrane permeability in biological systems.

Synthesis and Synthetic Methodology

Conventional Synthetic Routes

The synthesis of 2-(1-methylcyclobutyl)acetic acid typically involves cyclization or substitution reactions. A common approach utilizes 1-methylcyclobutanol as a starting material, which undergoes nucleophilic substitution with chloroacetic acid under basic conditions.

1-Methylcyclobutanol+ClCH2COOHBase2-(1-Methylcyclobutyl)acetic Acid\text{1-Methylcyclobutanol} + \text{ClCH}_2\text{COOH} \xrightarrow{\text{Base}} \text{2-(1-Methylcyclobutyl)acetic Acid}

Alternative methods include the use of stereocontrolled reactions to achieve desired configurations, though yields and purity depend heavily on reaction optimization.

Industrial-Scale Production

Industrial synthesis remains underdeveloped, with most protocols tailored for laboratory-scale production. Challenges include managing ring strain during cyclobutane formation and ensuring regioselectivity in substitution reactions.

Biological Activities and Mechanistic Insights

Urease Inhibition

Urease enzymes, critical for the survival of pathogens like Helicobacter pylori, are effectively inhibited by 2-(1-methylcyclobutyl)acetic acid. Recent studies report IC50_{50} values of 12.5–25.0 µM, comparable to established inhibitors like acetohydroxamic acid. The compound’s cyclobutyl group likely occupies the enzyme’s active site, disrupting substrate binding through steric hindrance.

Enzyme SourceIC50_{50} (µM)
Canavalia ensiformis12.5
Bacillus pasteurii25.0

Applications in Medicinal Chemistry and Beyond

Drug Development

The compound’s urease inhibition profile positions it as a candidate for treating infections caused by urease-positive pathogens. Modifications to the cyclobutane ring or acetic acid group could optimize pharmacokinetics, such as oral bioavailability and metabolic stability.

Organic Synthesis

As a chiral building block, 2-(1-methylcyclobutyl)acetic acid facilitates the synthesis of complex molecules. Its strained ring system enables unique reactivity in Diels-Alder and [2+2] cycloaddition reactions, valuable for constructing polycyclic frameworks.

Comparative Analysis with Structural Analogs

Cyclohexyl vs. Cyclobutyl Derivatives

Compared to 2-(1-methylcyclohexyl)acetic acid, the cyclobutyl analog exhibits greater ring strain, reducing thermodynamic stability but enhancing binding affinity in enzyme-substrate interactions . For instance, the cyclobutyl derivative’s IC50_{50} against urease is 10-fold lower than its cyclohexyl counterpart .

PropertyCyclobutyl DerivativeCyclohexyl Derivative
Ring Strain EnergyHighLow
Urease IC50_{50}12.5 µM125 µM

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator